

potential pharmacological applications of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

[Get Quote](#)

An In-depth Technical Guide to the Potential Pharmacological Applications of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

Authored by: Gemini, Senior Application Scientist Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[\[1\]](#) [\[2\]](#) This guide delves into the pharmacological potential of a specific, yet underexplored, derivative: **1,5-Dimethyl-3-ethoxycarbonylpyrazole**. While direct biological data on this compound is sparse, its structural features, when analyzed in the context of the vast pyrazole literature, allow for the formulation of compelling hypotheses regarding its therapeutic utility. This document provides a framework for its synthesis, proposes a likely metabolic pathway, and outlines a comprehensive research and development workflow to systematically evaluate its potential as a novel drug candidate. We will explore its promise in key therapeutic areas such as inflammation and oncology, grounded in the established structure-activity relationships of analogous compounds.

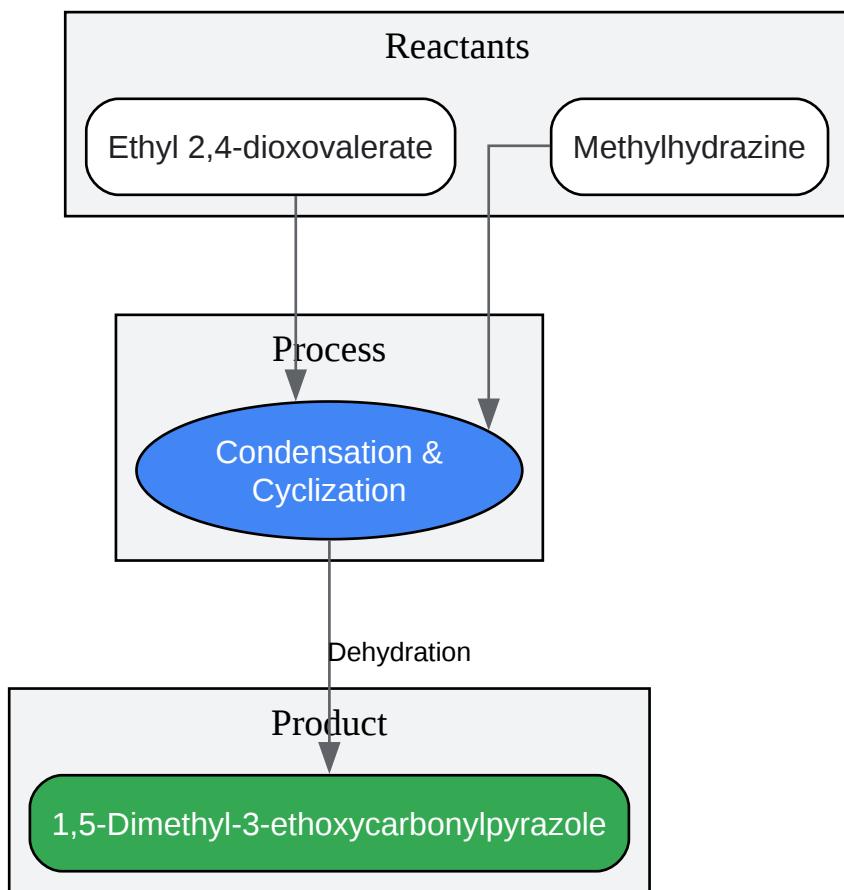
The Pyrazole Scaffold: A Foundation of Therapeutic Success

The five-membered 1,2-diazole ring system known as pyrazole is a versatile and metabolically stable pharmacophore that has given rise to a multitude of blockbuster drugs.[2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[4] This versatility has led to the development of pyrazole-containing drugs across diverse therapeutic areas, including:

- Anti-inflammatory agents: Celecoxib (Celebrex®), a selective COX-2 inhibitor.[3][5]
- Anticancer agents: Ruxolitinib (Jakafi®), a Janus kinase (JAK) inhibitor.[1][2]
- Erectile dysfunction treatments: Sildenafil (Viagra®), a PDE5 inhibitor.[1]
- Antiviral agents: Lenacapavir, used to treat HIV.[1]

The proven track record of this scaffold underscores the rationale for investigating novel, uncharacterized derivatives like **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Profile of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** Physicochemical Properties


A summary of the key chemical and physical properties for **1,5-Dimethyl-3-ethoxycarbonylpyrazole** is presented below.

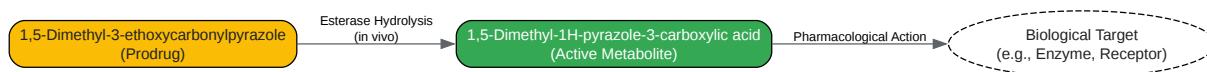
Property	Value	Source
CAS Number	5744-51-4	[6][7]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[6][7]
Molecular Weight	168.19 g/mol	[6][7]
IUPAC Name	ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate	[6]
Physical Form	Solid	[7]
Melting Point	42-46 °C	[7]

Proposed Synthesis Pathway

The synthesis of substituted pyrazoles is well-established, most commonly proceeding via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^{[8][9]} For **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, a highly plausible and efficient route involves the reaction of ethyl 2,4-dioxovalerate (ethyl acetoacetylformate) with methylhydrazine.

The reaction mechanism proceeds via initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity, which determines the final position of the N-methyl group, is influenced by the steric and electronic nature of the substituents on the dicarbonyl precursor.

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Hypothesized Pharmacological Profile and Potential Targets

The specific substitutions on the pyrazole ring—a methyl group at N1, a methyl group at C5, and an ethoxycarbonyl group at C3—provide critical clues to its potential biological activity.

The Ester as a Prodrug Moiety

The most significant feature for pharmacological consideration is the 3-ethoxycarbonyl group. In drug development, ethyl esters are frequently employed as prodrugs to enhance bioavailability. It is highly probable that this ester would be rapidly hydrolyzed *in vivo* by ubiquitous esterase enzymes in the plasma and liver to its corresponding carboxylic acid, 1,5-Dimethyl-1*H*-pyrazole-3-carboxylic acid.[10][11] This active metabolite would then be responsible for the compound's therapeutic effect. This metabolic activation is a key hypothesis to be tested.

[Click to download full resolution via product page](#)

Caption: Hypothesized prodrug activation pathway.

Potential as an Anti-inflammatory Agent

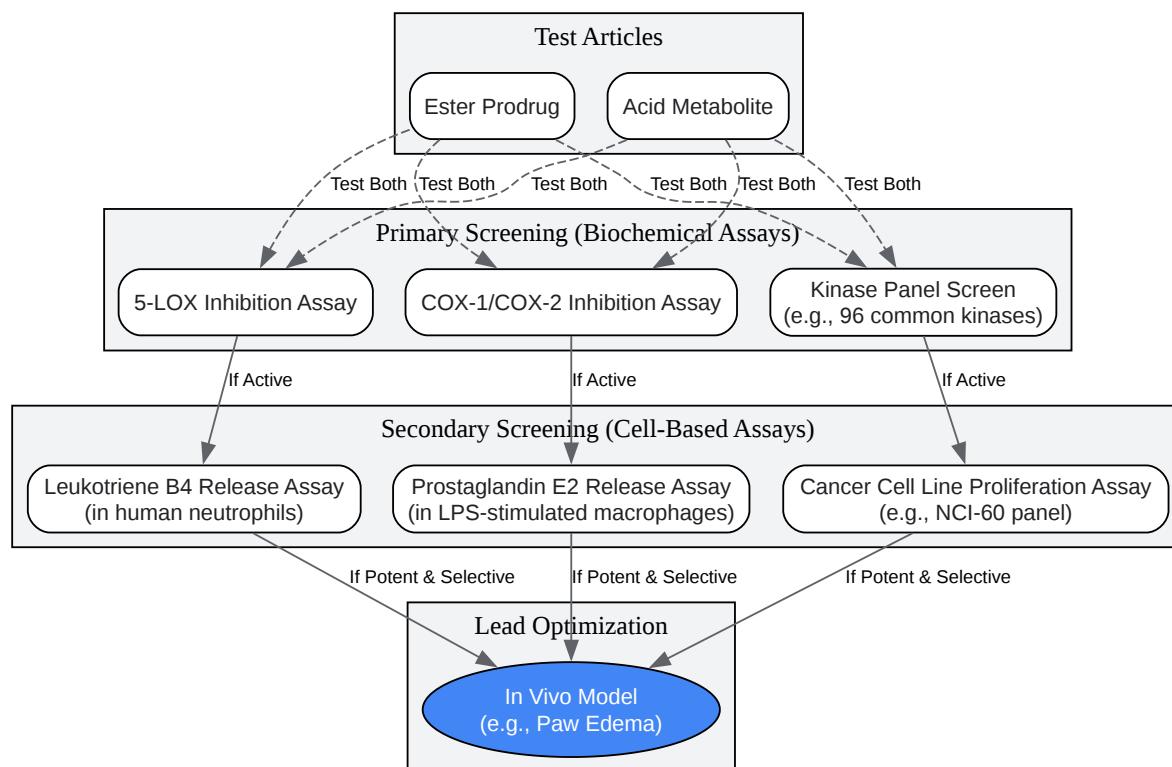
Many pyrazole derivatives exhibit potent anti-inflammatory activity.[12][13] A prominent example is the structural class of 1,5-disubstituted pyrazoles. Research has demonstrated that 1,5-disubstituted pyrazole-3-carboxamides are potent inhibitors of human 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory leukotriene pathway.[14] Given the structural similarity (1,5-dimethyl substitution and a C3-carbonyl functional group), **1,5-Dimethyl-3-ethoxycarbonylpyrazole** (and its active carboxylic acid metabolite) represents a strong candidate for investigation as a 5-LOX inhibitor or as an inhibitor of other key inflammatory enzymes like cyclooxygenase (COX).

Potential as a Kinase Inhibitor in Oncology

The pyrazole scaffold is a well-established core for numerous kinase inhibitors used in cancer therapy.^{[2][3]} The N-methyl and C-methyl groups can provide crucial hydrophobic interactions within the ATP-binding pocket of many kinases. While the C3-ethoxycarbonyl group is less common in this class, its active carboxylic acid metabolite could form critical hydrogen bonds or salt-bridge interactions with lysine or arginine residues often found in kinase active sites. A thorough screening against a panel of cancer-relevant kinases would be a logical step to explore this potential.

Proposed Research & Development Workflow

To systematically evaluate the pharmacological potential of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, a multi-stage research workflow is proposed. This workflow is designed to first validate the core hypotheses and then progressively build a comprehensive pharmacological profile.


Stage 1: Foundational Characterization

The initial experiments focus on confirming the proposed synthesis and metabolic activation pathway.

Experiment	Protocol	Objective
Synthesis Confirmation	<p>Synthesize the compound via the proposed route.</p> <p>Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.</p>	<p>To establish a reliable synthetic route and confirm the chemical identity and purity of the test compound.</p>
Metabolic Stability Assay	<p>Incubate the compound with human liver microsomes and/or human plasma. Analyze samples at various time points using LC-MS to quantify the parent compound and the formation of the carboxylic acid metabolite.</p>	<p>To determine the rate of hydrolysis of the ethyl ester to the active carboxylic acid and to validate the prodrug hypothesis.</p>

Stage 2: In Vitro Pharmacological Profiling

This stage involves screening the compound and its synthesized carboxylic acid metabolite against key biological targets suggested by its structure.

[Click to download full resolution via product page](#)

Caption: Proposed in vitro screening cascade for pharmacological evaluation.

Experimental Protocol: 5-LOX Inhibition Assay

- Objective: To determine the IC_{50} value of the test compound against human 5-lipoxygenase.

- Materials: Recombinant human 5-LOX enzyme, arachidonic acid (substrate), test compound, known 5-LOX inhibitor (e.g., Zileuton) as a positive control, assay buffer.
- Procedure: a. Prepare serial dilutions of the test compound and the positive control in DMSO. b. In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding the substrate, arachidonic acid. d. Measure the rate of product formation (e.g., by monitoring the increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes) using a plate reader. e. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). f. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Conclusion

1,5-Dimethyl-3-ethoxycarbonylpyrazole stands as an intriguing yet uncharacterized molecule within a highly validated class of therapeutic agents. Based on a robust analysis of its structure and the extensive pharmacology of its pyrazole analogs, we have constructed a strong, hypothesis-driven framework for its investigation. The central hypothesis is its function as a prodrug, which, upon *in vivo* hydrolysis, releases an active carboxylic acid metabolite capable of modulating key targets in inflammation and oncology, such as 5-lipoxygenase or various protein kinases. The proposed research workflow provides a clear and logical path forward, from basic synthesis and metabolic validation to a comprehensive *in vitro* screening cascade. The successful execution of this plan holds the potential to uncover a novel lead compound for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,5-Dimethyl-3-ethoxycarbonylpyrazole | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 5744-51-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [potential pharmacological applications of 1,5-Dimethyl-3-ethoxycarbonylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585288#potential-pharmacological-applications-of-1-5-dimethyl-3-ethoxycarbonylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com